Oxan-4-ylmethyl methanesulfonate
Overview
Description
Oxan-4-ylmethyl methanesulfonate is not directly mentioned in the provided papers. However, the papers do discuss various methanesulfonate derivatives and their chemical properties, which can provide insight into the behavior of related compounds like oxan-4-ylmethyl methanesulfonate. Methanesulfonates are commonly used as intermediates in organic synthesis due to their ability to act as leaving groups in substitution reactions, and as protecting groups for alcohols .
Synthesis Analysis
The synthesis of methanesulfonate derivatives can involve the reaction of alcohols with methanesulfonyl chloride. For example, the synthesis of 1-methyl-6,9-epoxy-9-aryl-5,6,9,10-tetrahydro-1H-imidazo[3,2-e][2H-1,5]oxazocinium methanesulfonate involves the reaction of methanesulfonyl chloride with a precursor compound followed by cyclization . Similarly, benzyl methanesulfonates can be generated from the corresponding alcohols and used as precursors for the generation of reactive intermediates like o-quinodimethanes .
Molecular Structure Analysis
The molecular structure of methanesulfonate derivatives can be determined using techniques such as X-ray crystallography. For instance, the structure of 4-nitrophenyl[bis(ethylsulfonyl)]methane was elucidated, revealing intermolecular interactions and molecular packing in the crystal governed by CH…O hydrogen bonds . This suggests that similar methanesulfonate compounds may also exhibit specific intermolecular interactions that could influence their reactivity and physical properties.
Chemical Reactions Analysis
Methanesulfonates participate in various chemical reactions. They can act as intermediates in [4+2] cycloaddition reactions to form cycloadducts . Methanesulfonic acid itself has been used as a reagent in the reductive ring-opening of O-benzylidene acetals, demonstrating its utility in organic synthesis . Additionally, methanesulfonates can undergo ring openings and hydrolysis under acidic or basic conditions, leading to a variety of products .
Physical and Chemical Properties Analysis
The physical and chemical properties of methanesulfonates are influenced by their molecular structure. For example, the presence of electron-withdrawing groups like nitro groups can affect the reactivity of methanesulfonate derivatives . The reactivity of methanesulfonates with radicals has also been studied, with methanesulfinic acid reacting with hydroxyl radicals to form methanesulfonyl radicals, which can further react to produce methanesulfonic acid and other products . These studies highlight the importance of understanding the reactivity of methanesulfonates in various chemical environments.
Scientific Research Applications
Oxidation and Synthesis in Organic Chemistry
Oxan-4-ylmethyl methanesulfonate has notable applications in organic synthesis. For instance, methanesulfonic acid has been used effectively for the oxidation of 1,4-dihydropyridines to pyridine derivatives under mild conditions, offering high yields (Niknam, Razavian, Zolfigol, & Mohammahpoor-Baltork, 2006). Another study highlights the use of cerium(IV) methanesulfonate in organic synthesis, particularly for synthesizing aromatic aldehydes or ketones from alkyl aromatic and polycyclic aromatic compounds, showcasing its efficiency and high selectivity (Wang Shi-zhi, 2011).
Environmental and Sustainable Applications
Methanesulfonic acid (MSA), a related compound, has been employed in the recovery of silver from solar cells. A study demonstrates a process for regenerating MSA solutions, maintaining their reactivity for continued use, which is significant for sustainable practices (Lee, Lee, Ahn, & Kang, 2019). Furthermore, MSA and its sodium salts have been introduced into chitosan membranes for fuel cell applications, enhancing thermal stability, mechanical properties, and proton conductivity, indicating its potential in eco-friendly energy technologies (Vijayalekshmi & Khastgir, 2017).
Industrial Applications
Direct conversion processes of methane to methanesulfonic acid, a chemically related compound, have been explored as more efficient industrial routes. For instance, a method to convert methane directly to methanesulfonic acid using sulfur trioxide in sulfuric acid has been developed, achieving high selectivity and yield, offering a practical and scalable industrial application (Díaz-Urrutia & Ott, 2019).
Electrochemical Studies
Studies in the field of electrochemistry have investigated the behavior of various redox couples in methanesulfonic acid. For example, the characteristics of the Ce(III)/Ce(IV) redox couple in methanesulfonic acid were examined for their application in redox flow batteries, showing promising results in terms of electrolyte compositions and temperatures (Leung, Léon, Low, & Walsh, 2011).
Chemical Transformations and Particle Formation
Methanesulfonic acid and its derivatives have been studied for their role in atmospheric chemistry. One study examined the chemical transformation of methanesulfonic acid and sodium methanesulfonate through heterogeneous OH oxidation, contributing to our understanding of atmospheric processes (Kwong et al., 2018).
Safety And Hazards
properties
IUPAC Name |
oxan-4-ylmethyl methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4S/c1-12(8,9)11-6-7-2-4-10-5-3-7/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZXNSXKMBRTJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569444 | |
Record name | (Oxan-4-yl)methyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40569444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxan-4-ylmethyl methanesulfonate | |
CAS RN |
132291-95-3 | |
Record name | (Oxan-4-yl)methyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40569444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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